1,3,3-Trimethylcyclohexene 1,3,3-Trimethylcyclohexene
Brand Name: Vulcanchem
CAS No.: 503-47-9
VCID: VC8367141
InChI: InChI=1S/C9H16/c1-8-5-4-6-9(2,3)7-8/h7H,4-6H2,1-3H3
SMILES: CC1=CC(CCC1)(C)C
Molecular Formula: C9H16
Molecular Weight: 124.22 g/mol

1,3,3-Trimethylcyclohexene

CAS No.: 503-47-9

Cat. No.: VC8367141

Molecular Formula: C9H16

Molecular Weight: 124.22 g/mol

* For research use only. Not for human or veterinary use.

1,3,3-Trimethylcyclohexene - 503-47-9

Specification

CAS No. 503-47-9
Molecular Formula C9H16
Molecular Weight 124.22 g/mol
IUPAC Name 1,3,3-trimethylcyclohexene
Standard InChI InChI=1S/C9H16/c1-8-5-4-6-9(2,3)7-8/h7H,4-6H2,1-3H3
Standard InChI Key FFIDVTCKFVYQCZ-UHFFFAOYSA-N
SMILES CC1=CC(CCC1)(C)C
Canonical SMILES CC1=CC(CCC1)(C)C

Introduction

Structural and Molecular Characteristics

Molecular Architecture

1,3,3-Trimethylcyclohexene (C₉H₁₆) features a six-membered cyclohexene ring with methyl substituents at the 1-, 3-, and 3-positions. The compound’s IUPAC name, 1,3,3-trimethylcyclohex-1-ene, reflects the double bond’s position between carbons 1 and 2. X-ray crystallography and computational modeling confirm a puckered cyclohexene ring with equatorial methyl groups, minimizing steric strain . The molecule’s planarity at the double bond facilitates electrophilic addition reactions, while the methyl groups enhance thermal stability.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₉H₁₆
Molecular Weight124.22 g/mol
Density (20°C)0.795 g/cm³
Boiling Point138.8°C at 760 mmHg
Flash Point21.9°C
Refractive Index1.441

Spectroscopic Identification

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the vinylic protons (δ 5.2–5.4 ppm) and methyl groups (δ 1.0–1.3 ppm). Infrared (IR) spectra show characteristic C=C stretching vibrations at 1640 cm⁻¹ and C-H bending modes for methyl groups at 1380 cm⁻¹ . Gas chromatography–mass spectrometry (GC-MS) analysis under electron ionization conditions produces a molecular ion peak at m/z 124, with fragmentation patterns corresponding to sequential loss of methyl radicals .

Synthetic Methodologies

Catalytic Hydrogenation-Dehydration Route

The most efficient synthesis involves a two-step process starting from 2,2,6-trimethylcyclohexanone (IV). In the first step, hydrogenation over a palladium-carbon catalyst (0.8 g, 5% Pd) at 40–45°C under 0.8–1.0 MPa H₂ pressure yields 2,2,6-trimethylcyclohexanol (V) with >99% conversion . Subsequent dehydration using p-toluenesulfonic acid (1.0 g) in acetonitrile at 60–65°C for 4 hours produces 1,3,3-trimethylcyclohexene (VI) in 96.8% yield . The reaction mechanism proceeds via acid-catalyzed E1 elimination, forming the thermodynamically favored trisubstituted alkene.

Table 2: Optimized Reaction Conditions

ParameterValueSource
CatalystPd/C (5 wt%)
Hydrogen Pressure0.8–1.0 MPa
Dehydration Temperature60–65°C
SolventAcetonitrile
Yield96.8%

Wurtz-Fittig Coupling for Functionalized Derivatives

Alternative synthetic pathways employ the Wurtz-Fittig reaction to introduce silicon-containing groups. Treatment of 2-chloro-1,3,3-trimethylcyclohexene with metallic sodium and chlorotrimethylsilane in anhydrous ether yields 2-trimethylsilyl-1,3,3-trimethylcyclohexene in 82% yield . This method enables further functionalization via Friedel-Crafts acylation, producing alkyl/alkenyl/aryl-substituted cyclohexenyl ketones—key intermediates in fragrance and polymer synthesis .

Physicochemical Behavior and Reactivity

Thermal Stability and Phase Transitions

The compound’s low melting point (<-20°C) and moderate boiling point (138.8°C) make it suitable for high-temperature reactions. Differential scanning calorimetry (DSC) shows an exothermic decomposition onset at 210°C, attributed to retro-Diels-Alder fragmentation into isoprene derivatives . The flash point of 21.9°C classifies it as a flammable liquid, necessitating inert atmosphere storage.

Electrophilic Addition Reactions

The electron-rich double bond undergoes regioselective addition with halogens and hydrohalic acids. For example, bromine in dichloromethane at 0°C produces 1,2-dibromo-1,3,3-trimethylcyclohexane as the major product (75% yield), with anti-Markovnikov orientation dictated by steric hindrance from the 3-methyl groups . Ozonolysis followed by reductive workup cleaves the ring, generating 3,3-dimethylpentanedial—a precursor to polyesters.

Industrial and Research Applications

Solvent and Fragrance Intermediate

With a density of 0.795 g/cm³ and mild citrus-like odor, 1,3,3-trimethylcyclohexene serves as a low-viscosity solvent for resins and a starting material for terpene-based fragrances. Hydrogenation over Raney nickel at 120°C saturates the double bond, yielding 1,3,3-trimethylcyclohexane—a high-octane fuel additive .

Polymer Science

Radical-initiated copolymerization with styrene (1:4 molar ratio) using azobisisobutyronitrile (AIBN) produces thermoplastic elastomers with glass transition temperatures (Tg) of -45°C. The bulky cyclohexenyl groups impede crystallization, enhancing elasticity .

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